Home > Products > Screening Compounds P5524 > Brexpiprazole 5-1H-Quinolin-2-one
Brexpiprazole 5-1H-Quinolin-2-one -

Brexpiprazole 5-1H-Quinolin-2-one

Catalog Number: EVT-13564085
CAS Number:
Molecular Formula: C25H27N3O2S
Molecular Weight: 433.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brexpiprazole, chemically known as Brexpiprazole 5-1H-Quinolin-2-one, is classified as an atypical antipsychotic medication. It functions primarily as a serotonin-dopamine activity modulator, exhibiting partial agonistic activity at dopamine D2 and serotonin 5-HT1A receptors, while acting as an antagonist at serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors. This unique profile contributes to its therapeutic effects in treating conditions such as major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease. Brexpiprazole was approved by the U.S. Food and Drug Administration on July 10, 2015, and is marketed under various brand names, including Rexulti .

Source

Brexpiprazole is synthesized from quinolinone derivatives and has been the subject of extensive pharmacological research due to its favorable safety profile compared to other antipsychotics like aripiprazole. Its development aimed to reduce side effects commonly associated with antipsychotic medications, particularly extrapyramidal symptoms .

Classification

Brexpiprazole falls under the following classifications:

  • Type: Small Molecule
  • Drug Class: Atypical Antipsychotic
  • Mechanism: Serotonin-Dopamine Activity Modulator
  • Indications: Major depressive disorder, schizophrenia, agitation in Alzheimer's disease .
Synthesis Analysis

The synthesis of brexpiprazole involves several steps that typically start from commercially available quinolinone derivatives. The key steps include:

  1. Formation of the Quinolinone Core: The synthesis begins with the construction of the 1H-quinolin-2-one structure.
  2. Introduction of Side Chains: The compound is modified by introducing a butoxy group and a benzothiophene moiety via nucleophilic substitution reactions.
  3. Final Modifications: Additional steps involve functional group transformations to yield the final product.
  • Nucleophilic substitutions
  • Coupling reactions
  • Protecting group strategies to ensure selectivity during synthesis .
Molecular Structure Analysis

Brexpiprazole has a complex molecular structure characterized by its unique functional groups.

Structural Data

  • Chemical Formula: C25H27N3O2S
  • Molar Mass: 433.57 g/mol
  • IUPAC Name: 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1,2-dihydroquinolin-2-one
  • CAS Number: 913611-97-9
  • SMILES Notation: O=C1NC2=CC(OCCCCN3CCN(CC3)C3=C4C=CSC4=CC=C3)=CC=C2C=C1

The structural features include a quinolinone core with additional thiophene and piperazine rings that contribute to its pharmacological properties .

Chemical Reactions Analysis

Brexpiprazole undergoes various chemical reactions during its metabolism and when interacting with biological systems:

  1. Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4, brexpiprazole produces an active metabolite known as DM-3411.
  2. Receptor Binding: The drug exhibits high affinity for multiple receptors which facilitates its action:
    • Partial agonism at dopamine D2 and D3 receptors.
    • Antagonism at serotonin 5-HT2A and 5-HT7 receptors.

These interactions are critical for its therapeutic effects and side effect profile .

Mechanism of Action

Brexpiprazole's mechanism of action is multifaceted:

  1. Dopamine Receptor Activity: Acts as a partial agonist at D2 receptors, providing a stabilizing effect on dopamine levels—stimulating under low dopamine conditions while inhibiting excessive activity under high dopamine conditions.
  2. Serotonin Receptor Activity: Functions as a partial agonist at the 5-HT1A receptor, which may enhance cognitive function and mood stabilization. It also antagonizes the 5-HT2A receptor, reducing potential side effects like akathisia.
  3. Adrenergic Receptor Interaction: Antagonistic effects on adrenergic receptors contribute to its efficacy in treating psychotic symptoms without significant sedation or anticholinergic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

Brexpiprazole exhibits stability under standard storage conditions but should be protected from light and moisture to maintain efficacy.

Relevant Data

The drug has a high protein binding rate (>99%), indicating significant interactions with serum proteins during circulation .

Applications

Brexpiprazole is utilized in various clinical settings:

  1. Major Depressive Disorder: Used as an adjunct therapy to antidepressants.
  2. Schizophrenia Treatment: Effective in managing symptoms in adults and adolescents.
  3. Agitation Related to Dementia: Approved for use in patients with Alzheimer’s disease experiencing agitation.

Research continues into additional applications for brexpiprazole in treating other psychiatric disorders such as post-traumatic stress disorder and bipolar disorder .

Synthetic Methodologies and Optimization Strategies for Brexpiprazole 5-1H-Quinolin-2-one

Nucleophilic Substitution Pathways in Quinolinone Core Functionalization

The quinolin-2-one core serves as the foundational pharmacophore in brexpiprazole, requiring precise functionalization at the 7-position for sidechain attachment. This process typically begins with activating the hydroxyl group of 7-hydroxyquinolin-2(1H)-one through chlorination using POCl₃/PCl₅ mixtures, yielding 7-chloro- or 4,7-dichloroquinolin-2(1H)-one intermediates [1] [5]. Subsequent O-alkylation via nucleophilic substitution with 1,4-dibromobutane or 1-bromo-4-chlorobutane introduces the critical four-carbon linker. Kinetic studies reveal this reaction follows an SN2 mechanism, with competing N-alkylation minimized by:

  • Steric control: Selective reaction at the less hindered 7-oxygen versus N1 [5].
  • Electron-withdrawing effects: Chlorination at C4 enhances electrophilicity at C7, accelerating substitution [5].
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize the transition state [1].

Table 1: Nucleophilic Substitution Pathways in Quinolinone Activation

Starting MaterialReagentProductYield (%)Key Observation
7-Hydroxyquinolin-2(1H)-onePOCl₃/PCl₅4,7-Dichloroquinoline85–92Selective C4/C7 activation [5]
4,7-DichloroquinolineDilute dichloroacetic acid4-Chloro-7-hydroxyquinolin-2(1H)-one78Hydrolysis selectivity at C7 [5]
7-Hydroxyquinolin-2(1H)-one1-Bromo-4-chlorobutane7-(4-Chlorobutoxy)quinolin-2(1H)-one70–75O- vs. N-alkylation ratio >15:1 [9]

The halogenated butoxy linker (7-(4-chlorobutoxy)quinolin-2(1H)-one) becomes the electrophilic site for coupling with the benzothiophene-piperazine moiety, completing the brexpiprazole framework [9].

Catalytic Systems for Benzothiophene-Piperazine Sidechain Integration

Coupling the benzothiophene-piperazine sidechain with the functionalized quinolinone relies on tailored catalytic systems to mitigate common side reactions (e.g., oligomerization, dehalogenation). Two primary methodologies dominate:

  • Pd-catalyzed Buchwald-Hartwig amination: Efficient for C–N bond formation but requires stringent conditions.
  • Catalyst: Pd₂(dba)₃/BINAP or XPhos
  • Base: Cs₂CO₃ or t-BuONa
  • Solvent: Toluene or dioxane
  • Yield: 88–92% with <0.3% residual Pd [9]
  • Metal-free nucleophilic substitution: Preferred industrially due to lower cost and scalability.
  • Base: K₂CO₃ or DIEA in NMP at 120°C
  • Kinetic advantage: Piperazine nucleophilicity enhanced by electron-donating groups (e.g., N-methylpiperazine) [4] [9]

Table 2: Catalytic Systems for Sidechain Coupling

MethodCatalyst/BaseSolventTemperature (°C)Yield (%)Impurity Profile
Pd-catalyzed aminationPd₂(dba)₃/BINAP, Cs₂CO₃Toluene11092<0.1% dehalogenated byproducts
Metal-free substitutionK₂CO₃NMP12085<1.5% bis-alkylated piperazine
Phase-transfer catalysisTBAB, NaOHToluene/H₂O8078<3% hydrolyzed chlorobutoxy sidechain

Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) further accelerate the reaction in biphasic systems by shuttling piperazine anions into organic phases [4].

Solvent Effects and Reaction Kinetics in Multi-Step Synthesis

Solvent polarity and protic/aprotic characteristics critically influence reaction rates, yields, and impurity profiles across brexpiprazole synthesis:

  • Chlorination step: Non-polar solvents (toluene) minimize quinolinone decomposition but require higher temperatures (110°C). Polar aprotic solvents (DMF) enhance POCl₃ reactivity at 80°C [1].
  • O-alkylation: DMF maximizes nucleophilicity of quinolinone alkoxides, yielding 75% of 7-(4-chlorobutoxy)quinolin-2(1H)-one versus 58% in THF [1].
  • Piperazine coupling: Protic solvents (ethanol, n-butanol) suppress dimeric impurities by solvating the reactive halide. Ethanol/water mixtures reduce bis-quinolinyl impurities to <0.5% [9].

Kinetic analyses confirm second-order behavior for piperazine displacement, with activation energies (Ea) of 50–60 kJ/mol. Rate-determining steps involve:

  • Base-assisted deprotonation of piperazine (K = 1.2 × 10⁻³ s⁻¹ in NMP) [4].
  • Nucleophilic attack on the chlorobutoxy sidechain (k = 3.4 × 10⁻⁴ L·mol⁻¹·s⁻¹) [9].

Table 3: Solvent Optimization in Key Synthetic Steps

Reaction StepOptimal SolventRate Constant (k)Byproduct FormationYield (%)
Quinolinone chlorinationToluene/DMF (3:1)0.18 h⁻¹<2% dehydrated byproducts90
O-alkylationDMF8.7 × 10⁻⁴ L·mol⁻¹·s⁻¹<5% N-alkylated impurity75
Piperazine couplingEthanol/H₂O (4:1)3.4 × 10⁻⁴ L·mol⁻¹·s⁻¹<0.5% dimeric impurities88
Final crystallizationEthanol/waterPolymorph control (Form I)95 (purity)

Scalability Challenges in Industrial Production

Translating brexpiprazole synthesis to industrial scale introduces challenges requiring innovative solutions:

  • Dimeric impurity control: During O-alkylation, the chlorobutoxy sidechain may undergo elimination to form 4-vinylquinolin-2(1H)-one, which dimerizes or reacts with piperazine. Mitigation strategies include:
  • Low-temperature processing (<40°C) during alkylation [9].
  • In situ quenching of vinyl impurities via thiol addition [4].
  • Purification bottlenecks: Residual Pd in Pd-catalyzed routes necessitates costly scavengers (e.g., Smopex® resins). Metal-free routes generate inorganic salts requiring multi-wash protocols [9].
  • Thermal hazards: Exothermic dehydrohalogenation during piperazine coupling demands controlled addition rates and cooling capacity [4].
  • Polymorphism: Brexpiprazole crystallizes in multiple forms. Ethanol/water mixtures (7:3 v/v) yield stable Form I crystals (>99.5% purity) via anti-solvent addition [1] [9].

Process intensification via continuous-flow reactors is emerging to address these issues, reducing reaction times by 60% and impurity loads by 40% compared to batch processes [4].

Properties

Product Name

Brexpiprazole 5-1H-Quinolin-2-one

IUPAC Name

5-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C25H27N3O2S/c29-25-10-9-19-21(26-25)5-3-7-23(19)30-17-2-1-12-27-13-15-28(16-14-27)22-6-4-8-24-20(22)11-18-31-24/h3-11,18H,1-2,12-17H2,(H,26,29)

InChI Key

BOAYMRGERLOOMB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOC2=CC=CC3=C2C=CC(=O)N3)C4=C5C=CSC5=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.